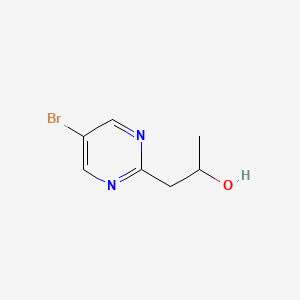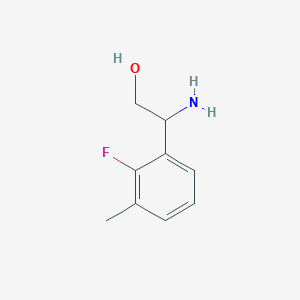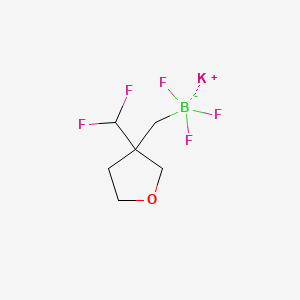
Potassium ((3-(difluoromethyl)tetrahydrofuran-3-yl)methyl)trifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium {[3-(difluoromethyl)oxolan-3-yl]methyl}trifluoroboranuide is a compound that has garnered interest in the field of chemistry due to its unique structural features and potential applications. This compound contains a trifluoroborate group, which is known for its stability and reactivity in various chemical reactions. The presence of the difluoromethyl group adds to its versatility, making it a valuable reagent in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium {[3-(difluoromethyl)oxolan-3-yl]methyl}trifluoroboranuide typically involves the reaction of a difluoromethylated oxolane derivative with a boron-containing reagent. One common method is the reaction of 3-(difluoromethyl)oxolane with potassium trifluoroborate under suitable conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and quality .
化学反応の分析
Types of Reactions
Potassium {[3-(difluoromethyl)oxolan-3-yl]methyl}trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The trifluoroborate group can participate in substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce methylated derivatives. Substitution reactions can result in a variety of functionalized products .
科学的研究の応用
Potassium {[3-(difluoromethyl)oxolan-3-yl]methyl}trifluoroboranuide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
作用機序
The mechanism of action of potassium {[3-(difluoromethyl)oxolan-3-yl]methyl}trifluoroboranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate and difluoromethyl groups. These groups can interact with different molecular targets and pathways, facilitating the formation of new bonds and functional groups. The trifluoroborate group, in particular, is known for its ability to undergo transmetalation reactions, which are crucial in many catalytic processes .
類似化合物との比較
Similar Compounds
Potassium trifluoroborate: A widely used reagent in Suzuki-Miyaura coupling reactions.
Difluoromethylated oxolanes: Compounds with similar difluoromethyl groups but different substituents.
Trifluoroborate derivatives: Various compounds containing the trifluoroborate group with different organic moieties.
Uniqueness
Potassium {[3-(difluoromethyl)oxolan-3-yl]methyl}trifluoroboranuide is unique due to the combination of the difluoromethyl group and the trifluoroborate group in a single molecule. This combination imparts distinct reactivity and stability, making it a versatile reagent in synthetic chemistry.
特性
分子式 |
C6H9BF5KO |
|---|---|
分子量 |
242.04 g/mol |
IUPAC名 |
potassium;[3-(difluoromethyl)oxolan-3-yl]methyl-trifluoroboranuide |
InChI |
InChI=1S/C6H9BF5O.K/c8-5(9)6(1-2-13-4-6)3-7(10,11)12;/h5H,1-4H2;/q-1;+1 |
InChIキー |
LIKHPCMIIGPVBW-UHFFFAOYSA-N |
正規SMILES |
[B-](CC1(CCOC1)C(F)F)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,5S,6R)-6-(2-methylphenyl)-3-azabicyclo[3.1.0]hexanehydrochloride](/img/structure/B13605708.png)
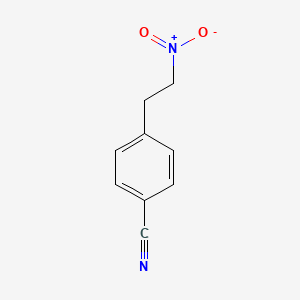
![8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboximidamide](/img/structure/B13605724.png)
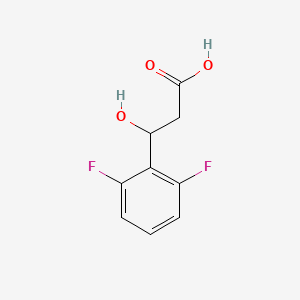
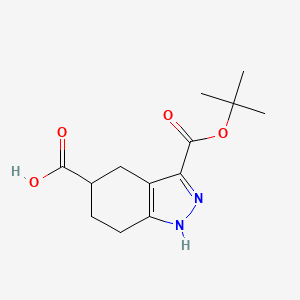
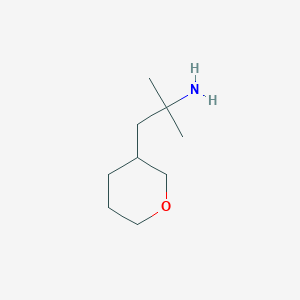

![rac-tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13605738.png)
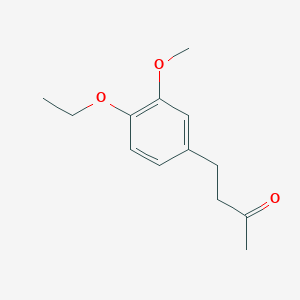
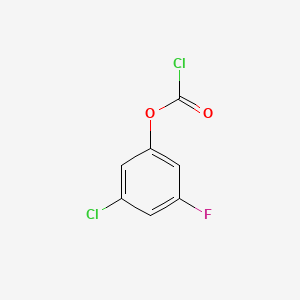
![1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine](/img/structure/B13605759.png)
